REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:13]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)=O)[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])([O-:3])=[O:2].O1CCCC1.B(F)(F)F.CCOCC.[BH4-].[Na+]>CCOCC.CO>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[CH2:13][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1)([O-:3])=[O:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0.75 kg
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])C(=O)N1CCOCC1
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Name
|
|
Quantity
|
7.5 L
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.713 L
|
Type
|
reactant
|
Smiles
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B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0.212 kg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
6.3 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
the suspension was stirred at this temperature for 15 to 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
(A delayed exotherm was noted 10 to 15 minutes
|
Duration
|
12.5 (± 2.5) min
|
Type
|
ADDITION
|
Details
|
after addition of the first portion
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Type
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TEMPERATURE
|
Details
|
the reaction mixture had been re-cooled
|
Type
|
ADDITION
|
Details
|
further portions were added at 10 to 15 minute intervals
|
Duration
|
12.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool between additions)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0 to 5° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Reaction completion
|
Type
|
CUSTOM
|
Details
|
to quench the reaction mixture (rapid gas evolution
|
Type
|
CUSTOM
|
Details
|
The quenched reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at 0 to 10° C. for 25 to 35 minutes
|
Duration
|
30 (± 5) min
|
Type
|
TEMPERATURE
|
Details
|
then warmed to and
|
Type
|
STIRRING
|
Details
|
stirred at 20 to 3O° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to and
|
Type
|
STIRRING
|
Details
|
stirred at 65 to 7O° C
|
Type
|
WAIT
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 30 to 4O° C
|
Type
|
CONCENTRATION
|
Details
|
and concentrated under vacuum at 40 to 45° C.
|
Reaction Time |
22.5 (± 7.5) min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(CN2CCOCC2)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.702 kg | |
YIELD: PERCENTYIELD | 98.4% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |